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Professionals

Introduction
(R)-(-)-1-Aminoindan is a chiral amine that has emerged as a cornerstone intermediate in the

field of medicinal chemistry and asymmetric synthesis. Its rigid, bicyclic structure and

stereochemically defined amine group make it an invaluable building block for creating

complex, enantiomerically pure pharmaceutical agents. The principal application driving its

significance is its role as the key starting material for the synthesis of Rasagiline (Azilect®), a

potent, selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's

disease.[1][2][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-

depth technical overview of (R)-(-)-1-Aminoindan. It is designed to equip researchers,

chemists, and drug development professionals with the core knowledge required to effectively

synthesize, analyze, and utilize this critical chiral intermediate. We will delve into its

fundamental properties, synthesis and resolution strategies, analytical validation, and key

applications, with a focus on the causal relationships that underpin its utility in modern

pharmaceutical development.

Part 1: Physicochemical and Structural
Characteristics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b026639?utm_src=pdf-interest
https://www.benchchem.com/product/b026639?utm_src=pdf-body
https://www.benchchem.com/product/b026639?utm_src=pdf-body
http://ajpamc.com/article/STEREOSELECTIVE%20SYNTHESIS%20OF%20(R)-AMINO%20INDANS%20USING%20TRANSAMINASE%20ENZYMES.pdf
https://www.derpharmachemica.com/pharma-chemica/a-new-process-for-the-synthesis-of-enantiomerically-pure-rnpropargyl1aminoindan-mesylaterasagiline-mesylate.pdf
https://patents.google.com/patent/EP2181980A1/en
https://www.benchchem.com/product/b026639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The precise chemical identity and physical properties of (R)-(-)-1-Aminoindan are foundational

to its application. These characteristics dictate its reactivity, solubility, and handling

requirements.

The IUPAC name for this compound is (1R)-2,3-dihydro-1H-inden-1-amine.[4] Its structural

identifiers are crucial for unambiguous documentation and database searching.

Table 1: Core Physicochemical and Structural Data for (R)-(-)-1-Aminoindan

Property Value Source(s)

Molecular Formula C₉H₁₁N [4][5][6]

Molecular Weight 133.19 g/mol [4][7][8]

CAS Number 10277-74-4 [4][7][9]

Appearance
Clear colorless to slightly

yellow liquid
[9]

Density 1.038 g/mL at 25 °C [5][9]

Boiling Point 96-97 °C at 8 mmHg [5][9]

Melting Point 15 °C [5][9]

Optical Activity
[α]20/D −16.5°, c = 1.5 in

methanol

Refractive Index n20/D 1.562 [9]

Solubility

Soluble in methanol and other

polar organic solvents; not

miscible in water.

[5][9]

InChIKey
XJEVHMGJSYVQBQ-

SECBINFHSA-N
[4][6]

SMILES N[C@@H]1CCc2ccccc12 [6]
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The production of enantiomerically pure (R)-(-)-1-Aminoindan is paramount, as the biological

activity of its derivatives is often stereospecific. The most established route involves the

resolution of a racemic mixture of 1-aminoindan, which is typically synthesized from 1-

indanone.[10]

Chiral Resolution via Diastereomeric Salt Formation
The foundational principle of this technique is the reaction of a racemic base (rac-1-

aminoindan) with an enantiomerically pure chiral acid. This reaction forms a pair of

diastereomeric salts. Due to their different three-dimensional arrangements, these

diastereomers exhibit distinct physical properties, most notably solubility, which allows for their

separation via fractional crystallization.[10]

The unwanted (S)-enantiomer can be isolated from the mother liquor and racemized, allowing it

to be recycled into the resolution process, thereby improving the overall process economy.[10]

[11]
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Figure 1: Conceptual workflow for the synthesis and chiral resolution of 1-aminoindan.
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Experimental Protocol: Chiral Resolution with L(-)-Malic
Acid
This protocol is adapted from methodologies described in the patent literature for its high

efficiency and optical purity yield.[11]

Dissolution: Dissolve 1 g of racemic 1-aminoindan in 5 mL of methanol. In a separate vessel,

dissolve 1.06 g of L(-)-malic acid in 5 mL of methanol.

Salt Formation: Heat the 1-aminoindan solution to 50°C. Add the L(-)-malic acid solution to

the heated amine solution under constant stirring.

Crystallization: Cool the reaction mixture to 35°C. Seed the solution with a small crystal of

previously prepared (R)-1-aminoindan hydrogen-L-(-)-malate to induce crystallization.

Maturation: Hold the resulting suspension at 35°C for 1 hour to allow for crystal growth.

Cooling: Gradually cool the mixture to 20°C over a period of 2 hours and maintain this

temperature for an additional 3 hours to maximize precipitation of the desired diastereomeric

salt.

Isolation: Filter the precipitate, wash the collected solid with 2 mL of cold methanol, and dry

to yield (R)-1-aminoindan hydrogen-L-(-)-malate.

Liberation: Treat the isolated salt with a suitable base (e.g., aqueous NaOH) to neutralize the

malic acid and liberate the free (R)-(-)-1-aminoindan, which can then be extracted with an

organic solvent.

Causality Note: The choice of L(-)-malic acid and methanol as the solvent is critical. This

specific combination creates a significant solubility difference between the two diastereomeric

salts, allowing the (R)-amine salt to selectively precipitate while the (S)-amine salt remains in

the mother liquor.[11]

Alternative Method: Chemoenzymatic Synthesis
Modern approaches utilize ω-transaminase enzymes for the asymmetric amination of 1-

indanone.[1] This method offers significant advantages, including high enantioselectivity (often
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>99% ee), mild reaction conditions, and the potential for a more environmentally benign

process compared to classical resolution.[1][9]

Part 3: Analytical Characterization
Rigorous analytical control is essential to ensure the identity, purity, and enantiomeric excess of

(R)-(-)-1-Aminoindan, particularly for pharmaceutical applications.

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for

determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (R)

and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the

chemical structure and assess chemical purity.[4][12] While standard NMR cannot

distinguish between enantiomers, the addition of chiral solvating agents can induce separate

signals for the (R) and (S) forms, enabling enantiomeric ratio determination.[13]

Mass Spectrometry (MS): Confirms the molecular weight of the compound (133.19 g/mol ).

[4]

Protocol: Chiral HPLC for Enantiomeric Excess (ee)
Determination

System: HPLC system with a UV detector.

Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like

Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol

(e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g.,

diethylamine) to improve peak shape. The exact ratio must be optimized for the specific

column used.

Flow Rate: Typically 0.5-1.0 mL/min.

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
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Sample Preparation: Prepare a dilute solution of (R)-(-)-1-Aminoindan in the mobile phase.

Analysis: Inject the sample. The two enantiomers will elute at different retention times.

Calculate the enantiomeric excess using the peak areas: ee (%) = [Area(R) - Area(S)] /

[Area(R) + Area(S)] x 100.

Part 4: Applications in Pharmaceutical Development
(R)-(-)-1-Aminoindan is primarily a means to an end—a stereochemically defined scaffold for

building more complex active pharmaceutical ingredients (APIs).

Case Study: Synthesis of Rasagiline (Azilect®)
The most prominent application of (R)-(-)-1-Aminoindan is as the key intermediate in the

synthesis of Rasagiline.[1][3] Rasagiline is an irreversible inhibitor of MAO-B, which increases

dopamine levels in the brain and is used to treat the symptoms of Parkinson's disease.[2][3]

The synthesis involves the N-alkylation of (R)-(-)-1-Aminoindan with a propargyl group. A

common reagent for this is propargyl chloride or a propargyl sulfonate.[10] The reaction must

be carefully controlled to prevent over-alkylation and to ensure the stereochemical integrity of

the chiral center is maintained.
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Rasagiline
((R)-N-propargyl-1-aminoindan)

 N-Alkylation 

Propargyl Halide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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